5,7-Diethyl-2-(4-fluorophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
5,7-Diethyl-2-(4-fluorophenyl)-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diethyl-2-(4-fluorophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the fluorophenyl group: This step often involves a substitution reaction using a fluorinated aromatic compound.
Addition of ethyl groups: The ethyl groups can be introduced via alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Diethyl-2-(4-fluorophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
5,7-Diethyl-2-(4-fluorophenyl)-1,3-diazatricyclo[331
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Diethyl-2-(4-fluorophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5,7-Diethyl-2-(4-chlorophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure but with a chlorine atom instead of fluorine.
5,7-Diethyl-2-(4-bromophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5,7-Diethyl-2-(4-fluorophenyl)-1,3-diazatricyclo[331
Properties
Molecular Formula |
C18H23FN2O |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
5,7-diethyl-2-(4-fluorophenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C18H23FN2O/c1-3-17-9-20-11-18(4-2,16(17)22)12-21(10-17)15(20)13-5-7-14(19)8-6-13/h5-8,15H,3-4,9-12H2,1-2H3 |
InChI Key |
YKYLYJFEEMAKFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)F)CC |
Origin of Product |
United States |
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